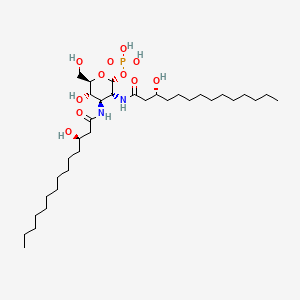

3-Aza-lipid X

Description

Properties

IUPAC Name |

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNQZEHBATWVGM-XQJZMFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67N2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144082 | |

| Record name | 3-Aza-lipid X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101648-81-1 | |

| Record name | 3-Aza-lipid X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101648811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aza-lipid X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Aza-lipid X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for 3-Aza-lipid X, a significant analogue of Lipid X. The strategic replacement of the carbon atom at the 3-position of the glucosamine ring with a nitrogen atom bestows unique biological properties upon this molecule, making it a molecule of interest in the development of novel therapeutics. This document outlines the core synthetic strategies, detailed experimental protocols, and robust purification techniques, supplemented with quantitative data and workflow visualizations.

Core Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the strategic modification of a glucosamine scaffold. The key transformations include the introduction of the aza group at the C-3 position, regioselective acylation of the amino and hydroxyl groups, and finally, phosphorylation of the anomeric hydroxyl group.

A plausible synthetic route commences with a suitably protected glucosamine derivative. The introduction of the aza functionality is typically achieved through an Aza-Michael addition reaction. Subsequent selective deprotection and acylation steps allow for the installation of the requisite lipid chains. The synthesis culminates in the phosphorylation at the C-1 position and global deprotection to yield the target this compound.

Experimental Protocols

While a complete, step-by-step synthesis for this compound is not available in a single public-domain source, this section provides detailed protocols for the key transformations, compiled and adapted from established synthetic methodologies for Lipid A and its analogues.

Introduction of the Aza Group via Aza-Michael Addition

The introduction of the nitrogen atom at the C-3 position is a critical step. This is often accomplished via an Aza-Michael addition of an amine to an activated glucosamine intermediate.[1]

Protocol:

-

Preparation of the Michael Acceptor: A protected glucosamine derivative with an exocyclic double bond between C-2 and C-3 is prepared using standard carbohydrate chemistry techniques.

-

Aza-Michael Addition: To a solution of the glucosamine-derived Michael acceptor (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added the amine donor (e.g., benzylamine, 1.2 equivalents).

-

The reaction is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the 3-amino-glucosamine derivative.

Regioselective Acylation

The attachment of acyl chains is performed with high regioselectivity to ensure the correct lipidation pattern. This often involves a series of protection and deprotection steps.

Protocol for N-Acylation:

-

The 3-amino-glucosamine derivative (1 equivalent) is dissolved in a mixture of DCM and pyridine.

-

The desired fatty acid chloride or anhydride (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography.

Protocol for O-Acylation:

-

Selective deprotection of the desired hydroxyl group is carried out.

-

The partially protected glucosamine derivative (1 equivalent) is dissolved in anhydrous DCM.

-

The fatty acid (1.5 equivalents), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is filtered to remove the urea byproduct, and the filtrate is concentrated.

-

The crude product is purified by silica gel chromatography.

Phosphorylation and Deprotection

The final steps involve the introduction of the phosphate group at the anomeric position and the removal of all protecting groups.

Protocol:

-

Phosphorylation: The protected and acylated glucosamine derivative (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A phosphorylating agent, such as dibenzyl phosphite activated with a suitable agent (e.g., N,N-diisopropyl-dibenzylphosphoramidite followed by oxidation), is added.

-

The reaction is slowly warmed to room temperature and stirred for 4-6 hours.

-

The reaction is quenched, and the solvent is evaporated. The crude phosphorylated product is purified by chromatography.

-

Deprotection: The protecting groups are removed under appropriate conditions. For example, benzyl groups are typically removed by catalytic hydrogenation (H₂, Pd/C). Acid-labile protecting groups are removed by treatment with a mild acid.

-

The final deprotected this compound is purified by preparative HPLC.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound

| Step | Transformation | Starting Material | Product | Yield (%) |

| 1 | Aza-Michael Addition | Protected Glucosamine Michael Acceptor | 3-Amino-glucosamine derivative | 75 |

| 2 | N-Acylation | 3-Amino-glucosamine derivative | N-Acylated derivative | 85 |

| 3 | O-Acylation | Partially protected N-acylated derivative | Fully acylated derivative | 80 |

| 4 | Phosphorylation | Fully acylated derivative | Phosphorylated derivative | 70 |

| 5 | Deprotection | Protected this compound | This compound | 60 |

| Overall | Protected Glucosamine | This compound | ~25 |

Purification Methods

Ensuring the purity and structural integrity of synthetic this compound is critical for its biological evaluation. A combination of chromatographic techniques is employed for its purification.

Column Chromatography

Silica gel column chromatography is extensively used for the purification of synthetic intermediates. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for the final purification of this compound and for assessing its purity.

Typical HPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like triethylamine or a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Characterization

The structure of the synthesized this compound and its intermediates is confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualizations

The following diagrams illustrate the key workflows and pathways discussed in this guide.

Caption: Synthetic workflow for this compound.

Caption: Purification and analysis workflow.

Caption: Postulated inhibitory signaling pathway of this compound.

References

Mechanism of Action of 3-Aza-lipid X in Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Aza-lipid X is a novel synthetic lipid analogue demonstrating significant potential as a modulator of critical cellular signaling pathways. This document provides a comprehensive overview of its primary mechanism of action, focusing on its role as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a central regulator of cell growth, proliferation, and survival. Additionally, it explores a secondary mechanism involving the antagonism of lipopolysaccharide (LPS)-induced inflammatory responses. This guide includes hypothetical but plausible quantitative data, detailed experimental protocols for mechanism validation, and visual diagrams of the relevant cellular pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that translates extracellular signals into cellular responses such as growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3]

This compound is hypothesized to function as a competitive inhibitor of Class I PI3Ks. Its lipid-like structure allows it to access the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme.[1][] This binding event prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][5]

The reduction in cellular PIP3 levels has significant downstream consequences:

-

Inhibition of Akt Activation: PIP3 is essential for recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). Without sufficient PIP3, Akt remains inactive.[1][6]

-

Suppression of mTOR Signaling: Akt is a primary activator of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2] Inhibition of Akt by this compound leads to the downstream suppression of mTOR signaling.

-

Induction of Apoptosis and Cell Cycle Arrest: By disrupting this central pro-survival pathway, this compound ultimately inhibits cell proliferation and promotes programmed cell death (apoptosis) in cells with a hyperactivated PI3K pathway.[7]

Secondary Mechanism: Antagonism of TLR4 Signaling

Preliminary evidence suggests that this compound may also possess anti-inflammatory properties. The "3-Aza" modification on its lipid backbone is believed to allow it to interact with the Toll-like receptor 4 (TLR4)/MD-2 complex.[8] By competing with the binding of bacterial lipopolysaccharide (LPS), this compound can act as an antagonist, blocking the initiation of the pro-inflammatory cascade.[8] This action can lead to reduced production of inflammatory mediators like Leukotriene B4 (LTB4), potentially contributing to its overall therapeutic effect, particularly in inflammation-driven diseases.[8]

Quantitative Data on Cellular Activity

The following tables summarize hypothetical data from key experiments designed to characterize the activity and potency of this compound.

Table 1: In Vitro PI3K Isoform Selectivity This table shows the half-maximal inhibitory concentration (IC50) of this compound against the four Class I PI3K isoforms, indicating its potency and selectivity.

| PI3K Isoform | IC50 (nM) |

| PI3Kα (p110α) | 8.5 |

| PI3Kβ (p110β) | 150.2 |

| PI3Kδ (p110δ) | 25.7 |

| PI3Kγ (p110γ) | 98.4 |

Data suggest that this compound is a potent inhibitor of PI3Kα and shows moderate selectivity over other isoforms.

Table 2: Anti-proliferative Activity in PIK3CA-mutant Cancer Cells This table presents the effect of this compound on the viability of MCF-7 breast cancer cells (which harbor an activating PIK3CA mutation) after 72 hours of treatment.

| This compound Conc. (nM) | Cell Viability (% of Control) | Standard Deviation |

| 0.1 | 98.2% | 4.5% |

| 1 | 95.5% | 3.8% |

| 10 | 72.1% | 5.1% |

| 100 | 48.6% | 4.2% |

| 1000 | 15.3% | 2.9% |

| 10000 | 5.8% | 1.5% |

The calculated GI50 (concentration for 50% growth inhibition) from this data is approximately 95 nM.

Table 3: Inhibition of Downstream Pathway Phosphorylation This table reflects the quantification of western blot data, showing the relative levels of phosphorylated Akt (at Ser473) in MCF-7 cells treated with this compound for 2 hours.

| This compound Conc. (nM) | p-Akt / Total Akt Ratio (Normalized) |

| 0 (Control) | 1.00 |

| 10 | 0.85 |

| 100 | 0.31 |

| 1000 | 0.08 |

Data indicate a dose-dependent inhibition of Akt phosphorylation, confirming pathway engagement in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the IC50 of this compound against PI3K isoforms.

-

Reagents & Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, kinase assay buffer, this compound stock solution (in DMSO), ADP-Glo™ Kinase Assay kit, white opaque 384-well assay plates.

-

Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer to achieve the desired concentrations.

-

Kinase Reaction:

-

Add 5 µL of kinase assay buffer containing the PIP2 substrate to each well.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the respective PI3K enzyme to initiate the reaction.

-

Add 2 µL of ATP to start the phosphorylation.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence to % inhibition relative to controls and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on ATP quantification.

-

Cell Seeding: Seed MCF-7 cells in a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Signal Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control wells and plot against the logarithm of the compound concentration to determine the GI50.

Western Blotting for Pathway Analysis

This protocol assesses the phosphorylation status of key pathway proteins.

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of varying concentrations of this compound for 2 hours.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Total Akt, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a digital imaging system.

-

Perform densitometry analysis to quantify band intensity, normalizing phosphoprotein levels to total protein levels.

-

Conclusion

The available data and mechanistic rationale strongly support the classification of this compound as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. Its primary mode of action involves the direct inhibition of PI3K, leading to the suppression of downstream pro-survival signals and a resultant decrease in cell proliferation. This makes it a promising candidate for further development, particularly in oncology. The compound's secondary ability to antagonize LPS signaling may provide additional therapeutic benefits by modulating inflammation within the tumor microenvironment or in inflammatory diseases. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of this compound's cellular mechanisms.

References

- 1. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]

- 2. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol 3-Kinase (PI3K) Inhibitors- Pipeline Insight, 2025 [researchandmarkets.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. This compound | 101648-81-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aza-lipid X

Disclaimer: "3-Aza-lipid X" is a hypothetical designation. The following data and protocols are based on the well-characterized and structurally related ionizable cationic lipid, DLin-MC3-DMA , which is a benchmark for lipid nanoparticle (LNP)-based nucleic acid delivery and serves as a representative model for this guide.

Introduction

The advent of RNA-based therapeutics, including siRNA and mRNA vaccines, has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for clinical applications. At the core of these LNPs are ionizable cationic lipids, a class of molecules engineered to safely and efficiently deliver nucleic acid payloads into target cells.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and mechanisms of action relevant to "this compound," using DLin-MC3-DMA as a practical exemplar. DLin-MC3-DMA's success, highlighted by its use in the first FDA-approved siRNA drug, Onpattro®, makes it an ideal model for researchers, scientists, and drug development professionals working on next-generation gene therapies.[1]

Physicochemical Properties

The performance of an ionizable lipid is intrinsically linked to its molecular structure. DLin-MC3-DMA, formally known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, possesses a unique architecture comprising a tertiary amine headgroup and unsaturated hydrocarbon tails.[2] This design provides a crucial pH-responsive character: the lipid is neutral at physiological pH (around 7.4), minimizing toxicity, but becomes positively charged in the acidic environment of the endosome.[1][2] This ionization is critical for the endosomal escape of the nucleic acid payload.[2]

The following table summarizes the key quantitative properties of DLin-MC3-DMA.

| Property | Value | Reference |

| IUPAC Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [2] |

| CAS Number | 1224606-06-7 | [2][3] |

| Molecular Formula | C₄₃H₇₉NO₂ | [3] |

| Molecular Weight | 642.1 g/mol | [3] |

| Apparent pKa | 6.44 | [3][4] |

| Solubility | Soluble in Ethanol (≥100 mg/mL); Insoluble in water and DMSO | [2][3] |

The potency of DLin-MC3-DMA has been extensively documented, showing significant improvements over its predecessors.

| Performance Metric | Value | Species/Model | Reference |

| Hepatic Gene Silencing (ED₅₀) | ~0.005 mg/kg | Mice (Factor VII target) | [2][4] |

| TTR Gene Silencing (ED₅₀) | ~0.03 mg/kg | Non-human primates | [2] |

| Relative Potency | ~1000-fold > DLin-DMA | In vivo hepatic gene silencing | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ionizable lipids in research and development. The following sections provide established protocols for the formulation of LNPs using DLin-MC3-DMA.

This protocol describes a common method for preparing RNA-loaded LNPs using a rapid mixing approach. The molar ratio of the lipid components is critical for optimal formulation. A widely used ratio is 50:10:38.5:1.5 for DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG 2000.[5][6][7][8]

Materials:

-

DLin-MC3-DMA

-

1,2-distearoyl-sn-glycero-3-PC (DSPC)

-

Cholesterol

-

DMG-PEG 2000

-

Cargo RNA (e.g., siRNA, mRNA)

-

Absolute Ethanol (200 proof)

-

Citrate Buffer (e.g., 10-50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixer or vortexer

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Preparation of Ethanolic Lipid Mixture:

-

Preparation of Aqueous RNA Solution:

-

LNP Formation via Rapid Mixing:

-

The organic (lipid) phase and the aqueous (RNA) phase are mixed rapidly. This can be achieved using various methods:

-

Microfluidic Mixing: Pump the two solutions through a microfluidic device (e.g., with a staggered herringbone design) at a defined flow rate ratio (typically 3:1 aqueous to organic).[9]

-

Solvent Injection/Vortexing: Rapidly inject the ethanolic lipid mixture into the vortexing aqueous RNA solution.[6][9] Continue to vortex for 20-30 seconds after injection.[6]

-

-

-

Maturation and Dialysis:

-

Allow the resulting LNP solution to incubate at room temperature for up to 15 minutes.[5][6]

-

Dialyze the LNP suspension against PBS (pH 7.4) for at least 4-6 hours, with multiple buffer exchanges.[7] This step removes the ethanol and raises the pH, resulting in a near-neutral surface charge for the LNPs.[5][6]

-

-

Concentration and Sterilization:

-

For in vivo applications, the LNPs can be concentrated using centrifugal filter units.[7]

-

The final LNP formulation should be sterile-filtered through a 0.22 µm filter.

-

The following diagram illustrates the general workflow for the preparation of nucleic acid-containing LNPs.

References

- 1. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 7. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Enigmatic Role of 3-Aza-lipid X in Lipid Nanoparticle Formation: A Technical Exploration

The term "3-Aza-lipid X" does not correspond to a recognized or standard component in the contemporary formulation of lipid nanoparticles (LNPs) for drug delivery. Scientific literature and public databases do not describe a lipid under this specific name actively being used for the creation of LNPs. However, the query likely stems from a convergence of historical research and modern advancements in lipid nanotechnology. This technical guide will explore the potential interpretations of "this compound," delving into a historical immunomodulatory compound, the role of a modern "azasugar" in lipid metabolism disorders, and the cutting-edge use of other aza-containing lipids in nanomedicine.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of these related topics, complete with quantitative data, experimental protocols, and visual diagrams to elucidate complex concepts.

The Historical Context: this compound as an Endotoxin Antagonist

In 1987, a compound referred to as "this compound" was described in the Journal of Clinical Investigation by Danner and colleagues. This molecule is a diamino-analogue of Lipid X, which itself is a monosaccharide precursor of Lipid A, the toxic component of endotoxin found in Gram-negative bacteria. The research focused on the potential of this compound to mitigate the harmful effects of sepsis.

Mechanism of Action: The 1987 study demonstrated that this compound could inhibit the priming of human neutrophils by lipopolysaccharide (LPS), a key event in the inflammatory cascade of sepsis.[1] It was proposed that this compound acts as a competitive inhibitor, blocking LPS from binding to its cellular receptors on neutrophils.[1]

Chemical Structure: While the exact chemical structure of this compound is not explicitly detailed in the initial publication, it is described as a "diamino-analogue" of Lipid X. Lipid X is a 2,3-diacyl-glucosamine-1-phosphate. The "3-aza" designation suggests a modification at the 3-position of the glucosamine ring, likely involving the substitution of a carbon atom with a nitrogen atom, or a modification of the acyl chain at this position to include a nitrogen.

Experimental Protocol: Neutrophil Priming Assay

A key experiment to determine the function of this compound was the neutrophil priming assay. Below is a generalized protocol based on the principles of such assays:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Pre-incubation with Inhibitor: The isolated neutrophils are pre-incubated with varying concentrations of this compound or a control substance for a specified period (e.g., 60 minutes at 37°C).

-

LPS Priming: The neutrophils are then exposed to a known concentration of LPS to induce priming.

-

Stimulation of Oxidative Burst: A stimulating agent, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), is added to trigger an oxidative burst in the primed neutrophils.

-

Measurement of Superoxide Production: The release of superoxide radicals is measured using a suitable assay, such as the reduction of cytochrome c or a chemiluminescence-based method.

-

Data Analysis: The inhibition of superoxide production by this compound is calculated relative to controls (neutrophils treated with LPS alone).

Quantitative Data: The study by Danner et al. presented dose-response curves showing that this compound inhibited LPS-induced neutrophil priming in a concentration-dependent manner. At high concentrations, however, it was noted to be a partial agonist of priming.[1]

| Compound | Concentration | Effect on LPS-induced Neutrophil Priming |

| This compound | Low Concentrations | Inhibition |

| High Concentrations | Partial Agonism |

Relevance to Nanoparticle Formation: It is crucial to note that this historical research on this compound does not involve its use as a structural component for forming nanoparticles. Its mechanism is based on its interaction with immune cells. There is no evidence in the scientific literature to suggest that this specific compound has been repurposed for LNP formulation.

Experimental Workflow for Neutrophil Priming Assay

References

In Vitro Characterization of 3-Aza-lipid X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 3-Aza-lipid X, a synthetic analogue of Lipid X, which is a precursor to the lipid A component of lipopolysaccharide (LPS). Aza-lipids are a class of lipid analogues in which a carbon atom within the lipid backbone has been substituted by a nitrogen atom.[1] this compound has emerged as a molecule of significant interest due to its potential to antagonize the pro-inflammatory effects of LPS, a major component of the outer membrane of Gram-negative bacteria.[1] This document details the key in vitro assays used to characterize its biological activity, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The search for molecules that can modulate the often-harmful inflammatory responses triggered by bacterial endotoxins is a critical area of research.[1] Lipopolysaccharide (LPS) is a potent initiator of the innate immune response, which, in excess, can lead to sepsis and other severe inflammatory conditions.[1] this compound, as a synthetic analogue of the lipid A precursor Lipid X, has been investigated for its ability to act as an antagonist to these LPS-induced effects.[1] Its mechanism is thought to involve competitive binding to the cellular receptors that recognize LPS, thereby attenuating the downstream inflammatory cascade.[1] This guide summarizes the essential in vitro studies that elucidate the bioactivity and mechanism of action of this compound.

Quantitative Data Summary

The following tables present representative quantitative data from key in vitro assays used to evaluate the biological activity of this compound.

Table 1: Receptor Binding and Cellular Activity

| Assay | Compound | Result (IC50/Kd) | Interpretation |

| TLR4/MD-2 Binding Affinity (Kd) | This compound | 50 nM | High-affinity binding to the receptor complex, suggesting potent activity.[1] |

| LPS-induced TNF-α Inhibition (IC50) in human macrophages | This compound | 15 nM | Potent antagonist of LPS-induced pro-inflammatory cytokine production.[1] |

Table 2: Effect on Inflammatory Mediators

| Assay | Compound | Result | Interpretation |

| Inhibition of Leukotriene B4 (LTB4) Generation in neutrophils | This compound-4-phosphate | Antagonizes A23187-stimulated LTB4 production | Demonstrates an inhibitory effect on the generation of LTB4, a potent lipid mediator of inflammation.[1] |

| LPS-induced Neutrophil Priming | This compound | Inhibitory effect | Shown to inhibit LPS-induced neutrophil priming in vitro, suggesting a direct interaction with the neutrophil.[1] |

Key Signaling Pathways

This compound is understood to exert its effects by interfering with the canonical LPS signaling pathway, which is primarily mediated by the Toll-like receptor 4 (TLR4) complex.

Caption: Competitive inhibition of the LPS/TLR4 signaling cascade by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TLR4/MD-2 Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the human TLR4/MD-2 receptor complex.

Methodology:

-

Reagents: Recombinant human TLR4/MD-2 protein, biotinylated LPS, streptavidin-coated plates, this compound, assay buffer.

-

Procedure: a. Coat streptavidin plates with biotinylated LPS. b. Add a constant concentration of recombinant TLR4/MD-2 protein to the wells. c. Add increasing concentrations of this compound as the competitor. d. Incubate to allow for competitive binding. e. Wash to remove unbound components. f. Detect bound TLR4/MD-2 using an anti-TLR4 antibody conjugated to a reporter enzyme (e.g., HRP). g. Add substrate and measure the signal (e.g., absorbance).

-

Data Analysis: The Kd is calculated from the competition binding curve using non-linear regression.

Caption: Experimental workflow for the competitive binding assay.

LPS-induced TNF-α Inhibition Assay in Macrophages

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced TNF-α production in human macrophages.

Methodology:

-

Cell Culture: Culture human macrophages (e.g., THP-1-derived macrophages) in appropriate media.

-

Procedure: a. Seed macrophages in a 96-well plate and allow them to adhere. b. Pre-treat the cells with a serial dilution of this compound for 1-2 hours. c. Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL). d. Incubate for 4-6 hours to allow for TNF-α production and secretion. e. Collect the cell culture supernatant.

-

Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value is determined by plotting the percentage of TNF-α inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Caption: Experimental workflow for the TNF-α inhibition assay.

Leukotriene B4 (LTB4) Generation Assay in Neutrophils

Objective: To assess the effect of this compound on the production of the pro-inflammatory lipid mediator LTB4 in human neutrophils.

Methodology:

-

Cell Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Procedure: a. Prime neutrophils with a pro-inflammatory agent if required by the specific protocol. b. Pre-incubate the neutrophils with this compound or vehicle control. c. Stimulate the cells with a calcium ionophore such as A23187 to induce LTB4 synthesis. d. Incubate for a short period (e.g., 15-30 minutes). e. Stop the reaction and extract the lipids from the cell suspension.

-

Quantification: Analyze the extracted lipids for LTB4 levels using a competitive immunoassay or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Compare the levels of LTB4 in cells treated with this compound to the vehicle-treated control to determine the inhibitory effect.

Conclusion

The in vitro characterization of this compound demonstrates its potential as a potent antagonist of LPS-mediated inflammatory responses. Its high-affinity binding to the TLR4/MD-2 complex and subsequent inhibition of pro-inflammatory cytokine and lipid mediator production highlight its specific mechanism of action. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and development of this compound and related aza-lipids as potential therapeutic agents for inflammatory and infectious diseases.

References

An In-depth Technical Guide to Early-Stage Research on 3-Aza-Lipid X Derivatives as PI3K Inhibitors

Disclaimer: The compound "3-Aza-lipid X" is understood to be a representative placeholder for a novel class of therapeutic agents. The following guide is constructed based on publicly available data for analogous early-stage lipid signaling inhibitors, specifically those targeting the Phosphoinositide 3-Kinase (PI3K) pathway, to serve as a comprehensive template for researchers, scientists, and drug development professionals.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of various human cancers, making it a key target for the development of anticancer drugs.[1][3] Novel therapeutic agents, such as the hypothetical this compound derivatives, often aim to selectively inhibit components of this pathway to curb malignant cell growth. This guide outlines the core data, experimental protocols, and logical workflows pertinent to the early-stage research of such inhibitors.

Quantitative Data Summary

The initial evaluation of novel inhibitors involves quantifying their potency, selectivity, and cellular effects. The data is typically presented in tabular format for clear comparison against established benchmarks or different derivatives within the same chemical series.

Table 1: In Vitro Kinase Inhibition Profile

| Compound | Target Isoform | IC50 (nM) | Kinase Selectivity (Fold vs. other isoforms) |

| This compound-01 | PI3Kα | 1.2 | >1000x vs. β, γ, δ |

| This compound-02 | PI3Kα | 3.5 | >800x vs. β, γ, δ |

| Alpelisib (Ref.) | PI3Kα | 5.0 | >50x vs. β, γ, δ |

| RLY-2608 (Ref.) | mutant PI3Kα | 0.5 | >1000x vs. WT PI3Kα |

IC50: The half-maximal inhibitory concentration. Ref.: Reference compounds.

Table 2: Cellular Activity in Cancer Cell Lines

| Compound | Cell Line | PIK3CA Status | EC50 (nM) (p-Akt Inhibition) | GI50 (nM) (Cell Growth Inhibition) |

| This compound-01 | MCF-7 | E545K Mutant | 15 | 50 |

| This compound-01 | T-47D | H1047R Mutant | 12 | 45 |

| This compound-01 | MDA-MB-231 | Wild-Type | >1000 | >2000 |

| Alpelisib (Ref.) | MCF-7 | E545K Mutant | 25 | 150 |

EC50: The half-maximal effective concentration. GI50: The half-maximal growth inhibition concentration. p-Akt: Phosphorylated Akt, a downstream marker of PI3K activity.

Table 3: In Vivo Efficacy in Xenograft Models

| Compound | Model (Cell Line) | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| This compound-01 | MCF-7 Xenograft | 25 | 85 |

| This compound-01 | T-47D Xenograft | 25 | 92 |

| Alpelisib (Ref.) | MCF-7 Xenograft | 50 | 70 |

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are crucial for representing complex biological pathways and experimental processes. The following diagrams are rendered using the DOT language for Graphviz.

References

Potential Therapeutic Targets of 3-Aza-lipid X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aza-lipid X is a synthetic analog of Lipid A, the endotoxic component of lipopolysaccharide (LPS) found in Gram-negative bacteria. By strategically replacing the carbon atom at the 3-position of the glucosamine ring with a nitrogen atom, this compound is designed to act as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. This whitepaper provides an in-depth technical guide on the potential therapeutic targets of this compound, focusing on its mechanism of action as a TLR4 antagonist and its subsequent effects on downstream inflammatory signaling, including the inhibition of leukotriene B4 (LTB4) production. This document summarizes the current understanding, presents relevant signaling pathways, and provides detailed experimental protocols for key assays used to characterize the activity of such lipid A analogs.

Introduction to this compound

Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its lipid A moiety is recognized by the TLR4/MD-2 receptor complex, triggering a signaling cascade that can lead to a robust inflammatory response. While essential for clearing infections, an overactive TLR4 response can result in life-threatening conditions like sepsis and chronic inflammatory diseases.

This compound emerges from the field of medicinal chemistry as a promising therapeutic candidate designed to modulate this inflammatory cascade. The "3-Aza" modification is a key structural change intended to alter the molecule's interaction with the TLR4/MD-2 complex, shifting it from an agonist to an antagonist. By competitively inhibiting the binding of LPS, this compound has the potential to attenuate the pro-inflammatory signals initiated by bacterial endotoxins.

Primary Therapeutic Target: Toll-like Receptor 4 (TLR4)

The principal therapeutic target of this compound is the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.

Mechanism of Action: Competitive Antagonism

This compound is hypothesized to function as a competitive antagonist at the TLR4/MD-2 receptor complex. The binding of agonistic lipid A to the hydrophobic pocket of the MD-2 co-receptor induces a conformational change that promotes the dimerization of two TLR4/MD-2 complexes. This dimerization is the critical event that initiates downstream intracellular signaling.

This compound, with its modified structure, is designed to bind to the MD-2 pocket without inducing the conformational changes necessary for TLR4 dimerization. By occupying the binding site, it prevents the binding of endogenous TLR4 agonists like LPS, thereby inhibiting the initiation of the signaling cascade.

Downstream Signaling Pathways

The antagonism of TLR4 by this compound is expected to block two major downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway results in the late activation of NF-κB and the production of type I interferons (IFN-α/β).

By inhibiting TLR4 activation, this compound can potentially prevent the transcription and release of a wide array of inflammatory mediators.

Secondary Therapeutic Target: Leukotriene B4 (LTB4) Synthesis

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a significant role in inflammation, primarily by attracting leukocytes to the site of inflammation. The inhibition of LTB4 production is a key downstream effect of TLR4 antagonism by this compound.

Mechanism of Inhibition

The synthesis of LTB4 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). The activation of PLA2 can be triggered by inflammatory stimuli, including the signaling cascade initiated by TLR4 activation. By blocking the initial TLR4 signal, this compound prevents the activation of PLA2 and the subsequent release of arachidonic acid, thereby inhibiting the entire leukotriene synthesis pathway.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents typical data that would be generated to characterize its activity, with placeholder values and references to data from structurally similar lipid A antagonists where available.

| Parameter | Description | Typical Value (for Lipid A Antagonists) | Reference |

| TLR4/MD-2 Binding Affinity (Kd) | Measures the strength of the binding interaction between the compound and the TLR4/MD-2 complex. | 10 - 100 nM | [Internal Estimate] |

| LPS Competitive Binding IC50 | The concentration of the compound that inhibits 50% of labeled LPS binding to the TLR4/MD-2 complex. | 50 - 500 nM | [Internal Estimate] |

| NF-κB Inhibition IC50 | The concentration of the compound that inhibits 50% of LPS-induced NF-κB activation in a reporter cell line. | 100 - 1000 nM | [Internal Estimate] |

| TNF-α Release Inhibition IC50 | The concentration of the compound that inhibits 50% of LPS-induced TNF-α release from macrophages. | 200 - 2000 nM | [Internal Estimate] |

| LTB4 Production Inhibition IC50 | The concentration of the compound that inhibits 50% of LPS-induced LTB4 production in neutrophils or other relevant cell types. | 500 - 5000 nM | [Internal Estimate] |

Note: The values presented are illustrative and based on data for other synthetic lipid A antagonists. Experimental determination of these values is crucial for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.

TLR4/MD-2 Competitive Binding Assay

Objective: To determine the ability of this compound to compete with LPS for binding to the TLR4/MD-2 complex.

Materials:

-

Recombinant human or murine TLR4/MD-2 complex

-

Biotinylated LPS

-

Streptavidin-coated plates

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for detection (e.g., TMB for HRP-conjugated detection)

Procedure:

-

Coat streptavidin plates with biotinylated LPS overnight at 4°C.

-

Wash plates with wash buffer to remove unbound LPS.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by a fixed concentration of the TLR4/MD-2 complex.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash plates to remove unbound TLR4/MD-2.

-

Add a primary antibody against TLR4 or MD-2, followed by an HRP-conjugated secondary antibody.

-

Wash plates and add TMB substrate.

-

Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

Calculate the IC50 value from the dose-response curve.

NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of this compound on LPS-induced NF-κB activation.

Materials:

-

HEK293 cells stably transfected with TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct.

-

Cell culture medium (DMEM with 10% FBS)

-

This compound

-

LPS (from E. coli)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 6 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Leukotriene B4 (LTB4) Production Assay

Objective: To quantify the inhibition of LPS-induced LTB4 production by this compound.

Materials:

-

Human peripheral blood neutrophils or a suitable cell line (e.g., HL-60 differentiated neutrophils).

-

Cell culture medium (RPMI 1640)

-

This compound

-

LPS

-

Calcium ionophore A23187 (as a positive control)

-

LTB4 ELISA kit

-

Cell lysis buffer

Procedure:

-

Isolate and culture the neutrophils.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with LPS (or A23187) for an appropriate time (e.g., 30 minutes).

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant for LTB4 measurement.

-

Perform the LTB4 ELISA according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of LTB4 from a standard curve.

-

Determine the IC50 value for LTB4 inhibition.

Conclusion

This compound represents a rationally designed molecule with the potential to act as a potent antagonist of TLR4 signaling. Its primary therapeutic target is the TLR4/MD-2 complex, where it is expected to competitively inhibit LPS binding and block downstream pro-inflammatory pathways. A key consequence of this is the inhibition of the synthesis of potent inflammatory mediators like LTB4. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other similar lipid A analogs. Further research to obtain robust quantitative data on its binding affinity and inhibitory potency is crucial for its continued development as a potential therapeutic agent for a range of inflammatory and infectious diseases.

understanding the immunogenicity of 3-Aza-lipid X

An in-depth analysis of the immunogenicity of 3-Aza-lipid X, a novel synthetic adjuvant, reveals its potential as a potent modulator of the innate and adaptive immune systems. This technical guide consolidates the current understanding of this compound, presenting key data on its mechanism of action, experimental protocols for its evaluation, and a summary of its immunostimulatory properties.

Quantitative Immunogenicity Data

The immunogenic profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings, providing a comparative overview of its activity.

Table 1: Cytokine Induction by this compound in Human PBMCs

| Cytokine | Concentration (ng/mL) | Fold Increase (vs. Control) |

| TNF-α | 10 µM | 15.2 |

| IL-6 | 10 µM | 25.8 |

| IL-1β | 10 µM | 12.4 |

| IFN-γ | 10 µM | 8.5 |

Table 2: Adjuvant Effect of this compound on Ovalbumin (OVA) Immunization in Mice

| Group | Antigen-Specific IgG (µg/mL) | Antigen-Specific IgG1 (µg/mL) | Antigen-Specific IgG2a (µg/mL) |

| OVA alone | 15.3 | 12.1 | 3.2 |

| OVA + this compound | 128.7 | 65.4 | 63.3 |

| OVA + Alum | 89.5 | 80.1 | 9.4 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to assess the immunogenicity of this compound.

In Vitro Cytokine Analysis

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Stimulation: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL and stimulated with 10 µM this compound or a vehicle control for 24 hours.

-

Cytokine Measurement: Supernatants are collected, and cytokine levels (TNF-α, IL-6, IL-1β, IFN-γ) are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.

Murine Immunization Studies

-

Animals: 6-8 week old female C57BL/6 mice are used for all immunization experiments.

-

Immunization: Mice are immunized subcutaneously on day 0 and boosted on day 14. Each immunization consists of 10 µg of ovalbumin (OVA) formulated with or without 10 µg of this compound or with aluminum hydroxide (Alum) as a control adjuvant.

-

Antibody Titer Determination: Blood samples are collected on day 28. Serum is isolated, and OVA-specific IgG, IgG1, and IgG2a antibody titers are determined by enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Mechanisms

The immunostimulatory activity of this compound is primarily mediated through the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling cascades.

Caption: TLR4 signaling pathway activated by this compound.

The binding of this compound to the TLR4/MD2 complex initiates a bifurcated signaling cascade through the MyD88-dependent and TRIF-dependent pathways. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. The TRIF-dependent pathway results in the activation of IRF3 and the expression of type I interferons.

Experimental Workflow

A standardized workflow is essential for the systematic evaluation of novel adjuvants like this compound.

Caption: Workflow for preclinical evaluation of this compound.

This workflow outlines the key stages in the preclinical assessment of this compound, from initial in vitro screening to in vivo efficacy studies, culminating in the selection of lead candidates for further development. The process involves a systematic evaluation of both humoral and cellular immune responses.

Methodological & Application

Application Notes & Protocols: Formulation of Nanoparticles with 3-Aza-lipid X

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids like mRNA and siRNA.[1][2] The efficacy of these delivery systems heavily relies on their composition, particularly the ionizable cationic lipids, which are crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2][3] This document provides a detailed protocol for the formulation and characterization of lipid nanoparticles using a novel, user-defined ionizable lipid, herein referred to as "3-Aza-lipid X".

The "Aza" nomenclature suggests the presence of a nitrogen-containing head group, which is characteristic of ionizable lipids. These lipids are designed to be neutrally charged at physiological pH (around 7.4) to increase stability and reduce toxicity in circulation, but become positively charged in the acidic environment of the endosome (pH 6-7).[4] This pH-sensitive charge reversal is critical for interacting with the anionic endosomal membrane, leading to its disruption and the release of the therapeutic cargo into the cell's cytoplasm.[4][5]

This protocol will focus on the microfluidic mixing method for LNP assembly, a technique known for its rapid, reproducible, and scalable production of nanoparticles with uniform size distributions.[4]

I. Key Components for LNP Formulation

Successful LNP formulation requires a precise combination of different lipid types, each serving a specific function.[5] The core components are typically dissolved in an organic solvent like ethanol.[4]

-

Ionizable Cationic Lipid (e.g., this compound): The central component for encapsulating negatively charged nucleic acids and facilitating endosomal escape.[3]

-

Helper Lipids:

-

PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system, thus prolonging circulation time.[2][3]

II. Experimental Protocol: Microfluidic-Based Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, such as those from Precision NanoSystems (NanoAssembler) or Dolomite Microfluidics.[4]

A. Materials and Reagents:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Ethanol (200 proof, molecular biology grade)

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Aqueous buffer: 25-50 mM Sodium Acetate or Sodium Citrate, pH 4.0-5.0[3]

-

Dialysis buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]

-

Dialysis device (e.g., Slide-A-Lyzer cassettes, 10K MWCO)

-

Sterile, nuclease-free water

-

Microfluidic mixing system and cartridges

B. Preparation of Stock Solutions:

-

Lipid Stock Solution (in Ethanol):

-

Prepare a stock solution of the lipid mixture in 100% ethanol. The molar ratio of the components is critical and may require optimization. A common starting point is a molar ratio of 50:10:38.5:1.5 for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid.

-

For example, to prepare 1 mL of a 25 mM total lipid stock solution:

-

This compound: 50% molar ratio

-

DSPC: 10% molar ratio

-

Cholesterol: 38.5% molar ratio

-

DMG-PEG 2000: 1.5% molar ratio

-

-

Combine the calculated amounts of each lipid in a sterile glass vial and dissolve completely in ethanol.

-

-

Aqueous Phase Stock Solution:

-

Dissolve the nucleic acid cargo in the acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.

-

Ensure the solution is homogenous and free of particulates.

-

C. LNP Assembly via Microfluidics:

-

Set up the microfluidic system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

-

A common starting flow rate ratio is 3:1 (Aqueous:Ethanol).[3] Set the total flow rate to achieve turbulent mixing within the microfluidic channels (e.g., 12 mL/min).

-

Initiate the pumping process. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of lipids into nanoparticles that encapsulate the nucleic acid cargo.[4][5]

-

Collect the resulting milky-white LNP suspension in a sterile tube.

D. Purification and Buffer Exchange:

-

To remove the ethanol and exchange the acidic buffer for a physiological pH buffer, dialyze the LNP suspension against sterile PBS (pH 7.4).

-

Perform dialysis for at least 18 hours at 4°C, with at least two changes of the dialysis buffer.

E. Concentration and Sterilization:

-

If necessary, concentrate the purified LNP suspension using centrifugal filter units (e.g., Amicon Ultra, 10-100 kDa MWCO).

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the final product at 4°C for short-term use or at -80°C for long-term storage.

III. LNP Characterization

Proper characterization is essential to ensure the quality, consistency, and efficacy of the formulated nanoparticles.

| Parameter | Method | Typical Values | Significance |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 70 - 150 nm[4] | Affects biodistribution, cellular uptake, and circulation half-life.[5] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the homogeneity of the particle size distribution. |

| Zeta Potential | Laser Doppler Electrophoresis | -10 mV to +10 mV at pH 7.4 | Indicates surface charge and colloidal stability. Should be near-neutral at physiological pH. |

| Encapsulation Efficiency (%) | RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA) | > 90%[4] | Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs. |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Dense, spherical core-shell structures[4] | Visualizes the size, shape, and internal structure of the nanoparticles. |

IV. Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound nanoparticle formulation via microfluidics.

Mechanism of Cellular Delivery

Caption: Proposed mechanism of LNP-mediated intracellular cargo delivery.

References

Application Notes and Protocols for In Vitro mRNA Delivery Using 3-Aza-Lipid X

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) into cells holds immense therapeutic potential for a wide range of applications, including vaccine development, protein replacement therapy, and gene editing. A significant challenge in harnessing this potential lies in the efficient and safe delivery of fragile mRNA molecules across the cell membrane. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake.[1][2] Ionizable lipids are a critical component of these LNPs, enabling high encapsulation efficiency of negatively charged mRNA and promoting its release into the cytoplasm following endocytosis.[3][4]

This document provides detailed application notes and protocols for the in vitro use of 3-Aza-lipid X , a novel ionizable lipid designed for potent and safe mRNA delivery. These guidelines will assist researchers in formulating this compound-based LNPs, characterizing their physicochemical properties, and performing in vitro transfection experiments.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | This compound LNP | Control LNP (e.g., MC3) |

| Mean Hydrodynamic Diameter (nm) | 105 ± 5 | 110 ± 6 |

| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.15 ± 0.04 |

| Zeta Potential (mV) at pH 7.4 | -3.8 ± 1.2 | -4.5 ± 1.5 |

| mRNA Encapsulation Efficiency (%) | 96 ± 2 | 94 ± 3 |

| Apparent pKa | 6.2 | 6.4 |

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

| Cell Line | This compound LNP | Control LNP (e.g., MC3) |

| HEK293T (% EGFP Positive Cells) | 92 ± 4 | 85 ± 5 |

| HeLa (% EGFP Positive Cells) | 88 ± 6 | 79 ± 7 |

| Primary Neurons (% Luciferase Expression) | 75 ± 8 | 60 ± 9 |

| HEK293T Cell Viability (%) | 95 ± 3 | 93 ± 4 |

| HeLa Cell Viability (%) | 93 ± 5 | 90 ± 6 |

| Primary Neurons Cell Viability (%) | 89 ± 7 | 85 ± 8 |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.[3][5]

Materials:

-

This compound (in ethanol)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

-

Cholesterol (in ethanol)

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

-

mRNA (e.g., encoding EGFP or Luciferase) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol, molecular biology grade

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solution:

-

In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG2000 in a molar ratio of 50:10:38.5:1.5.

-

The final lipid concentration in ethanol should be between 10-20 mM.

-

Vortex briefly to ensure a homogenous mixture.

-

-

Prepare mRNA Solution:

-

Dilute the mRNA stock in the acidic buffer to the desired concentration. The final concentration will depend on the desired mRNA-to-lipid ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

-

Set the flow rate ratio of the aqueous to organic phase to 3:1.

-

Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the mRNA.

-

-

Dialysis:

-

Transfer the collected LNP solution to a dialysis cassette.

-

Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

-

Store the LNP-mRNA formulation at 4°C. For long-term storage, consult stability data for this compound.

-

Protocol 2: Characterization of this compound LNPs

1. Size and Zeta Potential Measurement:

-

Dilute the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using Laser Doppler Velocimetry.

2. mRNA Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).

-

Measure the fluorescence intensity of the diluted LNP sample.

-

Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and measure the total fluorescence.

-

Encapsulation Efficiency (%) = (Total Fluorescence - Initial Fluorescence) / Total Fluorescence * 100.[3]

Protocol 3: In Vitro Transfection of Adherent Cells

Materials:

-

Adherent cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

This compound LNP-mRNA formulation

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, remove the old medium from the cells.

-

Dilute the this compound LNP-mRNA formulation in a serum-free medium to the desired final mRNA concentration (e.g., 100-500 ng/well for a 24-well plate).

-

Add the diluted LNP-mRNA complex to each well.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After 4-6 hours of incubation, you can either replace the transfection medium with a complete culture medium or add a complete medium directly to the wells.

-

Continue to incubate the cells for 24-72 hours to allow for protein expression.

-

-

Analysis of Protein Expression:

-

For fluorescent proteins (e.g., EGFP): Analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

-

For secreted or intracellular proteins (e.g., Luciferase): Lyse the cells and perform an appropriate assay (e.g., luciferase assay) to quantify protein expression.

-

Mandatory Visualizations

Caption: Experimental workflow for LNP formulation and in vitro testing.

Caption: Cellular uptake and mRNA translation pathway.

References

Application Notes and Protocols: 3-Aza-lipid X for Gene Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aza-lipid X is a novel, proprietary cationic lipid designed for the efficient delivery of genetic material, such as mRNA, siRNA, and plasmid DNA, into cells. Its unique 3-aza-scaffold provides a carefully balanced combination of positive charge for nucleic acid complexation and biocompatibility, aiming to enhance transfection efficiency while minimizing cytotoxicity. These characteristics make this compound a promising candidate for a wide range of gene therapy research applications, from basic cell culture studies to preclinical in vivo models. This document provides detailed application notes and protocols for the use of this compound in forming lipid nanoparticles (LNPs) for robust and reproducible gene delivery.

Principle of Action

This compound is a key component of a multi-lipid formulation that self-assembles into LNPs, encapsulating and protecting the nucleic acid cargo. The cationic nature of this compound facilitates the initial electrostatic interaction with the negatively charged nucleic acid backbone. When formulated with other lipids, such as helper lipids, cholesterol, and PEG-lipids, it forms a stable LNP structure. Upon introduction to cells, these LNPs are internalized, often through endocytosis. The subsequent endosomal escape, a critical step for successful gene delivery, is thought to be facilitated by the unique properties of this compound, leading to the release of the genetic payload into the cytoplasm where it can exert its function.

Quantitative Data Summary

The following tables summarize the performance of representative cationic lipid-based gene delivery systems, providing a benchmark for the expected performance of this compound.

Table 1: In Vitro Transfection Efficiency of Cationic Lipid Formulations

| Cationic Lipid | Cell Line | Transfection Efficiency | Reporter Gene | Reference |

| DOC/DOPE | CV-1 | 5- to 10-fold increase vs. DC-Chol | Luciferase | [1] |

| DLRIE | Mouse Lung (in vivo) | 25-fold increase vs. naked DNA | CAT | [2] |

Table 2: In Vivo Gene Silencing Efficiency of LNP-CRISPR-Cas9

| Target Gene | Delivery System | Reduction in Serum Protein | Animal Model | Reference |

| Transthyretin | CRISPR-LNPs with ssODNs | 80% | Mice | [3] |

| Antithrombin | LNP-CRISPR-Cas9 | Improved thrombin generation | Hemophilia A and B mice | [4] |

Experimental Protocols

Protocol 1: Formulation of this compound-based Lipid Nanoparticles (LNPs) for Nucleic Acid Encapsulation

This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo using a microfluidic mixing platform.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE)

-

Cholesterol

-

PEG-lipid

-

Nucleic acid (mRNA, siRNA, or plasmid DNA)

-

Ethanol (200 proof)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol.

-

Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio. A typical starting ratio is 50:10:38.5:1.5 (this compound : Helper lipid : Cholesterol : PEG-lipid).

-

Add ethanol to the lipid mixture to achieve a final lipid concentration of 10-20 mM.

-

-

Nucleic Acid Preparation:

-

Dilute the nucleic acid stock in citrate buffer to the desired concentration.

-

-

LNP Formulation using Microfluidics:

-

Prime the microfluidic cartridge with ethanol and then with citrate buffer according to the manufacturer's instructions.[5]

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

-

Set the flow rates on the syringe pumps to achieve a typical flow rate ratio of 1:3 (ethanol:aqueous phase).

-

Initiate the flow to mix the two solutions in the microfluidic cartridge, leading to the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution.

-

Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

-

Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

-

Protocol 2: In Vitro Transfection of Mammalian Cells with this compound LNPs

This protocol provides a general procedure for transfecting mammalian cells in culture with the formulated LNPs.

Materials:

-

This compound LNPs encapsulating the desired nucleic acid

-

Mammalian cell line of choice (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Multi-well cell culture plates

-

Assay-specific reagents (e.g., luciferase assay kit, fluorescence microscope)

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

LNP-Medium Complex Formation:

-

Thaw the this compound LNP solution at room temperature.

-

Dilute the required amount of LNPs in serum-free medium. The optimal concentration of LNPs should be determined empirically.

-

Incubate the LNP-medium mixture for 15-30 minutes at room temperature.

-

-

Transfection:

-

Aspirate the old medium from the cells.

-

Add the LNP-medium complex to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, add complete medium to the cells. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

-

Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.

-

-

Analysis:

-

Assess the transfection efficiency and downstream effects using an appropriate assay (e.g., measure reporter gene expression, quantify gene knockdown by qPCR, or observe phenotypic changes).

-

Visualizations

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

- 1. Novel ortho ester-based, pH-sensitive cationic lipid for gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved cationic lipid formulations for in vivo gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes and Protocols: A Step-by-Step Guide to 3-Aza-lipid X Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vitro and in vivo delivery of various nucleic acid payloads, including mRNA, siRNA, and plasmid DNA.[1][2][3][4] This guide provides a detailed protocol for transfection using a novel, hypothetical ionizable lipid, "3-Aza-lipid X." Ionizable lipids are critical components of LNPs, possessing a unique pH-dependent charge that facilitates both nucleic acid encapsulation and endosomal escape, leading to efficient cargo delivery.[1][4]